N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide
Description
N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group attached to a pyridine ring and a piperazine moiety
Properties
IUPAC Name |
N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-17(2)10-4-5-12(15-8-10)16-13(19)11-9-14-6-7-18(11)3/h4-5,8,11,14H,6-7,9H2,1-3H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNREQBSAWQDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C(=O)NC2=NC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of 5-(dimethylamino)pyridine. This can be achieved through the reaction of 2-chloropyridine with dimethylamine under basic conditions.
Piperazine Derivative Formation: The next step involves the synthesis of 1-methylpiperazine-2-carboxylic acid. This can be synthesized by reacting piperazine with methyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural features.
Chemical Research: It serves as a useful intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperazine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide: can be compared with other compounds such as:
Uniqueness
- The presence of the dimethylamino group on the pyridine ring and the specific positioning of the piperazine moiety make this compound unique. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
